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2-Thiopseudouridine - 59464-18-5

2-Thiopseudouridine

Catalog Number: EVT-1637595
CAS Number: 59464-18-5
Molecular Formula: C9H12N2O5S
Molecular Weight: 260.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Thiopseudouridine is a modified nucleoside that serves as a sulfur-containing analogue of pseudouridine. Its structural uniqueness arises from the substitution of a sulfur atom at the 2-position of the uracil ring, which distinguishes it from its parent compound. This modification can significantly influence the compound's biochemical properties, stability, and interactions within biological systems. 2-Thiopseudouridine has garnered attention for its potential applications in various scientific fields, including chemistry, biology, and medicine, particularly due to its antiviral and anticancer properties.

Source and Classification

2-Thiopseudouridine is typically derived from uridine derivatives through synthetic modifications. It falls under the category of modified nucleosides, which are nucleosides that have undergone chemical alterations to enhance their properties or functions. These modifications can include changes in the sugar moiety or the base component of the nucleoside, leading to compounds with unique biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Thiopseudouridine primarily involves the modification of uridine derivatives. One prevalent method is the palladium-catalyzed carbon-sulfur coupling reaction, where 5-bromo nucleoside derivatives react with alkyl thiols to introduce the sulfur atom. The general steps in this synthetic route include:

  1. Starting Material: Use of 5-bromo uridine or similar derivatives.
  2. Reagents: Alkyl thiols as sulfur sources.
  3. Catalyst: Palladium complexes to facilitate the coupling reaction.
  4. Reaction Conditions: Typically performed under inert atmosphere conditions to prevent oxidation and ensure high yields.

This method has been noted for its efficiency and selectivity, allowing for significant yields suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Thiopseudouridine can be represented as follows:

  • Molecular Formula: C₁₁H₁₄N₂O₃S
  • Molecular Weight: 258.31 g/mol
  • Structural Features: The key feature is the presence of a sulfur atom at the 2-position of the uracil ring, which alters its electronic properties compared to pseudouridine.

The structural modification enhances its ability to stabilize RNA structures by improving base-pairing interactions, making it a valuable tool in RNA research.

Chemical Reactions Analysis

Reactions and Technical Details

2-Thiopseudouridine can undergo several chemical reactions due to its functional groups:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or peracids.
  • Reduction: Oxidized forms can be reduced back to thiol states using reducing agents such as sodium borohydride.
  • Substitution Reactions: The sulfur atom can participate in nucleophilic substitution reactions with various electrophiles under basic conditions.

These reactions are crucial for modifying the compound further or for synthesizing related nucleoside analogues.

Mechanism of Action

Process and Data

The mechanism of action of 2-Thiopseudouridine is primarily linked to its role as an antiviral agent. It has been identified as a broad-spectrum antiviral nucleoside analogue that exhibits activity against several positive-sense single-stranded RNA viruses, including SARS-CoV-2. The proposed mechanism involves:

  1. Incorporation into Viral RNA: Once inside a host cell, 2-Thiopseudouridine can be incorporated into viral RNA during replication.
  2. Disruption of Viral Replication: Its structural modification leads to mispairing during RNA synthesis, ultimately resulting in defective viral genomes that cannot replicate effectively.

This mechanism highlights its potential utility in developing antiviral therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or oxidative environments.

These properties make it suitable for various applications in biochemical research and therapeutic development.

Applications

Scientific Uses

2-Thiopseudouridine has diverse applications across multiple scientific domains:

  • Chemistry: Used as a building block in synthesizing modified nucleic acids.
  • Biology: Plays a critical role in studying RNA structure and function, particularly enhancing base-pairing interactions and stabilizing RNA duplexes.
  • Medicine: Investigated for its potential as an antiviral agent against various viral infections and for possible anticancer properties.
  • Industry: Employed in producing nucleoside analogues for therapeutic applications.
Biosynthesis and Enzymology of 2-Thiopseudouridine

Enzymatic Pathways for Post-Transcriptional Thiolation in RNA

The biosynthesis of 2-thiopseudouridine (Ψs²) represents a sophisticated convergence of pseudouridylation and sulfur-transfer pathways. This dual modification requires sequential enzymatic activities: first, pseudouridine synthases isomerize uridine to pseudouridine (Ψ); then, sulfurtransferase systems catalyze sulfur addition at the C2 position. The sulfur activation begins with cysteine desulfurases (e.g., IscS in bacteria or NFS1 in eukaryotes), which generate persulfide intermediates (R-S-SH) using pyridoxal phosphate (PLP) as a cofactor. This activated sulfur is relayed through sulfur-carrier proteins such as TusA in Escherichia coli or ubiquitin-like proteins (UBLs) in eukaryotes, ultimately reaching dedicated thiouridylases [1] [3] [8].

A critical distinction exists between Ψ formation and thiolation: Pseudouridylation occurs via a PLP-independent isomerization that cleaves the N1-C1' glycosidic bond, rotates the uracil ring, and reforms a C5-C1' bond. Thiolation, however, requires ATP-dependent adenylation of the target carbon (C2) prior to nucleophilic attack by the terminal sulfur from a persulfurated enzyme or carrier [1] [4] [6]. For 2-thiopseudouridine, this implies that pseudouridylation must precede thiolation due to steric constraints in the RNA structure.

Table 1: Key Sulfur Donors in 2-Thiopseudouridine Biosynthesis

DomainCysteine DesulfuraseSulfur CarrierThiouridylase
BacteriaIscSTusABCDE complexMnmA
EukaryotesNFS1URM1/UBL-thiocarboxylateNcs6/Ctu1
ArchaeaNFS-likeSAMP/Ubl proteinsMmp1356 homologs

Role of Pseudouridine Synthases and Sulfurtransferases in 2-Thiopseudouridine Formation

The pseudouridine synthase responsible for the initial Ψ formation belongs to the TruD family (Pus7 in eukaryotes). This enzyme family, characterized by a conserved GxKD motif (where aspartate is catalytically essential), flips the target uridine into its active site without RNA guides. Structural studies reveal that TruD enzymes position the substrate for glycosidic bond isomerization through a conserved aspartate residue that deprotonates the ribose C1', forming a glycal intermediate [2] [5].

Sulfur incorporation is mediated by PP-loop ATPases like MnmA (bacteria) or Ncs6 (eukaryotes/archaea). These enzymes share a catalytic mechanism:

  • Adenylation: ATP hydrolysis activates C2 of Ψ, forming a labile Ψ-adenylate intermediate.
  • Persulfide Transfer: Sulfur from a persulfurated cysteine (e.g., Cys199 in E. coli MnmA) attacks the adenylated carbon, displacing AMP.
  • Resolution: A conserved aspartate (Asp99 in MnmA) protonates N3 of Ψ, facilitating release [1] [4] [6].

Crucially, sulfurtransferases like ThiI (involved in s⁴U biosynthesis) possess rhodanese domains that transiently persulfurate using thiosulfate or IscS-derived sulfur. While ThiI does not directly synthesize Ψs², its structural homologs suggest a conserved persulfide-transfer mechanism. Mutagenesis of catalytic cysteines (e.g., C456A in ThiI) ablates activity, confirming their role as sulfur donors [10].

Table 2: Catalytic Residues in Key Enzymes for Ψs² Biosynthesis

EnzymeCatalytic ResiduesFunction
TruD/Pus7Aspartate (GxKD motif)Isomerizes U→Ψ via glycal intermediate
MnmA/Ncs6Cys₁, Cys₂, AspartateForms Ψ-adenylate; transfers persulfide
ThiI-likeRhodanese-domain CysPersulfide sulfur delivery

Comparative Analysis of Bacterial vs. Eukaryotic Biosynthetic Mechanisms

Bacterial systems employ streamlined pathways. In Bacillus subtilis, the cysteine desulfurase YrvO directly transfers sulfur to MnmA without intermediate carriers, requiring ATP to facilitate tRNA thiolation [1]. In contrast, Escherichia coli utilizes a sulfur relay system involving five Tus proteins (TusA–E) that shuttle sulfur from IscS to MnmA. This complexity enhances specificity: TusA stimulates IscS desulfurase activity, TusBCD forms a sulfur-accepting complex, and TusE delivers sulfur to MnmA-bound tRNA [4] [9].

Eukaryotic pathways diverge significantly. Cytosolic Ψs² formation requires the ubiquitin-like protein URM1, which is thiocarboxylated (-COSH) at its C-terminus by the E1-like enzyme UBA4. Sulfur is transferred from NFS1 to URM1 via rhodanese-domain proteins (TUM1 in yeast). The thiocarboxylate sulfur then serves as the direct donor for Ncs6 (the MnmA homolog), which adenylates Ψ³⁴ [6] [8]. This pathway links tRNA thiolation to ubiquitin-like post-translational modifications, a feature absent in bacteria.

Archaea exhibit hybrid mechanisms. Methanococcus maripaludis Mmp1356 (Ncs6 homolog) forms a persulfide on Cys142/145, suggesting direct sulfur transfer without UBL intermediates. Transposon mutagenesis indicates Mmp1356 is essential, underscoring the biological importance of this pathway [6].

Table 3: Domain-Specific Variations in Ψs² Biosynthesis

FeatureBacteriaEukaryotesArchaea
Sulfur RelayTusABCDE or directURM1-UBL thiocarboxylateSAMP-UBL or direct
Key EnzymeMnmA (PP-loop ATPase)Ncs6 (PP-loop ATPase)Mmp1356 (PP-loop ATPase)
Ψ SynthaseTruDPus7Pus7-like
Fe-S RequirementNo (s²U specific)Yes (cytosolic pathway)Variable

Properties

CAS Number

59464-18-5

Product Name

2-Thiopseudouridine

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1

InChI Key

DDHOXEOVAJVODV-GBNDHIKLSA-N

SMILES

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O

Synonyms

2-thiopseudouridine
5-(beta-D-ribofuranosyl)-2-thiouracil

Canonical SMILES

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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